molecular formula C14H17N3O4 B3959995 3-hydroxy-3-(4-methyl-1-piperidinyl)-5-nitro-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(4-methyl-1-piperidinyl)-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No. B3959995
M. Wt: 291.30 g/mol
InChI Key: KKPQVGKQUZCXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-(4-methyl-1-piperidinyl)-5-nitro-1,3-dihydro-2H-indol-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is also known as MN-64 and has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

MN-64 is a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By inhibiting the activity of this transporter, MN-64 increases the levels of dopamine in the synapse, leading to increased dopamine signaling in the brain. This mechanism of action is thought to underlie the potential therapeutic effects of MN-64 in a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
In addition to its effects on dopamine signaling, MN-64 has been found to have a range of other biochemical and physiological effects. For example, MN-64 has been shown to inhibit the activity of several cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, MN-64 has been found to have anti-proliferative effects on a range of cancer cell lines, suggesting that it may have potential applications in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of MN-64 for laboratory experiments is its selectivity for the dopamine transporter. This selectivity allows researchers to study the role of dopamine in the brain in a more precise manner. However, one limitation of MN-64 is that it has not yet been extensively studied in vivo, meaning that its effects in living organisms are not yet well understood.

Future Directions

There are several potential future directions for research on MN-64. One possible avenue of investigation is to further explore its potential applications in cancer treatment. Additionally, more research is needed to understand the effects of MN-64 in vivo, which could help to inform its potential therapeutic applications in a range of neurological and psychiatric disorders. Finally, further investigation is needed to understand the full range of biochemical and physiological effects of MN-64, which could lead to the identification of new potential applications for this compound.

Scientific Research Applications

MN-64 has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, MN-64 has been shown to selectively inhibit the activity of the dopamine transporter, making it a potential tool for studying the role of dopamine in the brain. In cancer research, MN-64 has been found to have anti-proliferative effects on a range of cancer cell lines, making it a potential candidate for further investigation as a cancer treatment. Additionally, MN-64 has been found to have potential applications in drug development, as it has been shown to be a potent inhibitor of several enzymes that are involved in drug metabolism.

properties

IUPAC Name

3-hydroxy-3-(4-methylpiperidin-1-yl)-5-nitro-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-9-4-6-16(7-5-9)14(19)11-8-10(17(20)21)2-3-12(11)15-13(14)18/h2-3,8-9,19H,4-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPQVGKQUZCXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2(C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-3-(4-methyl-1-piperidinyl)-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
3-hydroxy-3-(4-methyl-1-piperidinyl)-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
3-hydroxy-3-(4-methyl-1-piperidinyl)-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
3-hydroxy-3-(4-methyl-1-piperidinyl)-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-hydroxy-3-(4-methyl-1-piperidinyl)-5-nitro-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-hydroxy-3-(4-methyl-1-piperidinyl)-5-nitro-1,3-dihydro-2H-indol-2-one

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